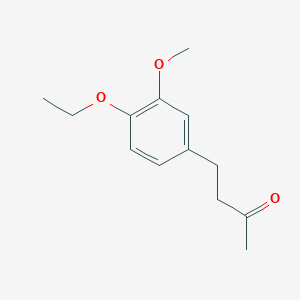

4-(4-Ethoxy-3-methoxyphenyl)butan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

4-(4-ethoxy-3-methoxyphenyl)butan-2-one |

InChI |

InChI=1S/C13H18O3/c1-4-16-12-8-7-11(6-5-10(2)14)9-13(12)15-3/h7-9H,4-6H2,1-3H3 |

InChI Key |

NULPTAWTSLBELF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCC(=O)C)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-(4-Ethoxy-3-methoxyphenyl)butan-2-one

Established synthetic pathways to this compound primarily rely on robust and well-documented multi-step approaches that build the carbon skeleton through condensation reactions followed by selective transformations.

Multistep Synthesis Approaches

A common and effective method for synthesizing 4-arylbutan-2-ones involves a two-step sequence: an aldol (B89426) condensation followed by the reduction of the resulting α,β-unsaturated ketone. researchgate.net

The synthesis commences with a base-catalyzed Claisen-Schmidt (aldol) condensation between 4-ethoxy-3-methoxybenzaldehyde (B93258) (ethyl vanillin) and acetone. This reaction forms the α,β-unsaturated intermediate, (E)-4-(4-ethoxy-3-methoxyphenyl)but-3-en-2-one. The reaction is typically carried out using a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcohol-water solvent system. magritek.com The use of different catalysts can influence the reaction yield and selectivity. For instance, in the synthesis of a similar compound, (E)-4-(4-methoxyphenyl)but-3-en-2-one, sodium tungstate (B81510) was employed as a catalyst in ethanol (B145695) to achieve a high yield of the monocondensation product. nih.gov

The second step is the selective reduction of the carbon-carbon double bond of the enone intermediate to yield the saturated ketone, this compound. This is most commonly achieved through catalytic hydrogenation.

Table 1: Representative Conditions for Aldol Condensation to form Arylbutenones

| Aldehyde | Catalyst/Base | Solvent | Temperature | Yield |

| p-Anisaldehyde | Potassium Hydroxide | Water/Acetone | Room Temp. | High |

| p-Anisaldehyde | Sodium Tungstate | Ethanol | 25°C | 96% nih.gov |

| 4-Hydroxy-3-methoxybenzaldehyde | Not specified | Acetone | Not specified | High researchgate.net |

This table is generated based on analogous reactions and general principles of the Claisen-Schmidt condensation.

Catalytic Methodologies in Synthesis

Catalysis is central to the synthesis of this compound, particularly in the hydrogenation of the intermediate (E)-4-(4-ethoxy-3-methoxyphenyl)but-3-en-2-one. The selective reduction of the α,β-unsaturated double bond without affecting the carbonyl group or the aromatic ring is crucial.

Heterogeneous catalysts are widely employed for this transformation. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this purpose, often utilized under a hydrogen atmosphere. protocols.io Other noble metal catalysts such as platinum(IV) oxide (PtO₂) or rhodium on alumina (B75360) can also be used. Raney nickel is another viable, more economical alternative. The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature, solvent) can be optimized to maximize yield and purity.

For instance, in the synthesis of a dimeric lignin (B12514952) model compound, a palladium on carbon catalyst was used for a hydrogenation step under a hydrogen-filled balloon at room temperature for 44 hours, resulting in a 55.4% yield after purification. protocols.io

Table 2: Common Catalysts for Selective Hydrogenation of α,β-Unsaturated Ketones

| Catalyst | Typical Conditions | Advantages |

| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), RT, Ethanol/Ethyl Acetate | High activity, good selectivity, widely available |

| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), RT, Acetic Acid/Ethanol | Very active, effective for sterically hindered substrates |

| Raney Nickel | H₂ (1-50 atm), RT-100°C, Ethanol | Cost-effective, high activity |

| Rhodium on Alumina (Rh/Al₂O₃) | H₂ (1-5 atm), RT, various solvents | Good selectivity, resistant to poisoning |

Novel Synthetic Strategies and Green Chemistry Approaches

Recent advancements in chemical synthesis have focused on developing more efficient, sustainable, and scalable methods. Flow chemistry and chemoenzymatic pathways represent promising novel strategies for the synthesis of this compound.

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and potential for higher yields and purity. A telescoped three-step flow system has been successfully developed for the synthesis of the closely related analog, 4-(4-methoxyphenyl)butan-2-one, from 4-methoxybenzyl alcohol. researchgate.netorganic-chemistry.org

This system consists of three sequential micropacked bed reactors:

Oxidation: The first reactor contains a 1 wt% AuPd/TiO₂ catalyst to oxidize the starting alcohol (e.g., 4-ethoxy-3-methoxybenzyl alcohol) to the corresponding aldehyde.

C-C Coupling: The aldehyde is then passed to a second reactor with a catalyst like anatase TiO₂ for a C-C coupling reaction (an aldol-type condensation) with acetone.

Reduction: The final reactor uses a 1 wt% Pt/TiO₂ catalyst for the hydrogenation of the unsaturated intermediate to the final saturated ketone.

This integrated flow system demonstrated a significant increase in yield for the methoxy (B1213986) analog (48%) compared to a batch cascade process (41%) using the same catalyst supports. organic-chemistry.orgacs.org The ability to individually optimize the conditions for each reaction step contributes to this process intensification. organic-chemistry.org

Table 3: Operating Conditions for Telescoped Flow Synthesis of 4-(4-methoxyphenyl)butan-2-one organic-chemistry.org

| Parameter | Reactor 1 (Oxidation) | Reactor 2 (Coupling) | Reactor 3 (Reduction) |

| Catalyst | 1 wt% AuPd/TiO₂ | Anatase TiO₂ | 1 wt% Pt/TiO₂ |

| Temperature | 115 °C | 130 °C | 120 °C |

| Catalyst Mass | ~10 mg | 150-250 mg | ~10 mg |

| Gas Flow | O₂ (2 NmL/min) | - | H₂ (1.5 NmL/min) |

| System Pressure | 5 barg | 5 barg | 5 barg |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional chemical reactions. While specific chemoenzymatic routes to this compound are not extensively documented, established enzymatic reactions provide a framework for potential green synthetic pathways.

A promising approach would involve the enzymatic reduction of the intermediate, (E)-4-(4-ethoxy-3-methoxyphenyl)but-3-en-2-one. Ene-reductases (ERs) are enzymes that can catalyze the stereoselective reduction of activated C=C double bonds, such as those in α,β-unsaturated ketones. This would not only be a green alternative to heavy metal catalysts but could also provide access to enantiomerically pure forms of the target compound if a prochiral substrate is used or if kinetic resolution occurs.

Furthermore, alcohol dehydrogenases (ADHs) could be used in the reverse reaction (oxidation) if the synthesis starts from the corresponding secondary alcohol, 4-(4-ethoxy-3-methoxyphenyl)butan-2-ol. The development of robust engineered ADHs and effective cofactor recycling systems makes this a viable strategy for ketone synthesis. acs.org

Derivatization and Analog Synthesis of this compound

The synthesis of analogs and derivatives of this compound is important for structure-activity relationship studies and the development of new chemical entities.

Analog Synthesis: The synthetic routes described are readily adaptable for producing a variety of analogs. Key analogs include:

Zingerone (B1684294) (4-(4-hydroxy-3-methoxyphenyl)butan-2-one): This natural product can be synthesized using the same aldol condensation and subsequent reduction sequence, starting from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde).

Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one): Synthesized from 4-hydroxybenzaldehyde (B117250) and acetone, followed by catalytic hydrogenation. nih.gov The synthesis of raspberry ketone has also been explored using solid acid catalysts like modified Montmorillonite clay for the Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one. google.com

4-(4-methoxyphenyl)butan-2-one: As discussed, this direct analog is synthesized from anisaldehyde or 4-methoxybenzyl alcohol. organic-chemistry.org

Derivatization: The chemical structure of this compound offers several sites for derivatization. The ketone carbonyl group is the most reactive site for transformations such as:

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 4-(4-ethoxy-3-methoxyphenyl)butan-2-ol, using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Reductive Amination: Reaction with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) can produce the corresponding amines.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

Grignard/Organolithium Addition: Nucleophilic addition of organometallic reagents to the carbonyl group can be used to extend the carbon chain and create tertiary alcohols.

These derivatization strategies allow for the systematic modification of the molecule to explore its chemical space and potential applications. researchgate.net

Structure-Guided Derivatization for Enhanced Bioactivity

Structure-guided derivatization is a key strategy in medicinal chemistry to optimize the biological activity of a lead compound. This approach involves modifying the molecule's structure to improve its interaction with a biological target. For a compound like this compound, derivatization efforts would likely target the ethoxy, methoxy, and ketone functional groups, as well as the aromatic ring.

Table 1: Potential Derivatization Sites and Objectives

| Modification Site | Potential Chemical Change | Hypothetical Bioactivity Enhancement Goal |

| Ethoxy Group | De-ethylation to hydroxyl; Chain extension | Altering solubility; Modifying hydrogen bonding capacity |

| Methoxy Group | De-methylation to hydroxyl | Enhancing antioxidant properties; Modifying binding |

| Ketone Group | Reduction to alcohol; Conversion to oxime/hydrazone | Improving metabolic stability; Introducing new interaction points |

| Aromatic Ring | Introduction of new substituents (e.g., halogens, nitro groups) | Modulating electronic properties; Enhancing target affinity |

Synthesis of Novel Hybrid Molecules

Molecular hybridization involves combining two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. This is a common strategy to develop multi-target drugs. While no specific hybrid molecules originating from this compound are documented, one could conceptualize its integration with other bioactive scaffolds. For instance, the phenylbutanone moiety could be linked to heterocyclic structures known for specific biological activities.

Chemical Reactivity and Transformation Studies

Understanding the chemical reactivity of a molecule is fundamental to its application in synthesis and materials science. The reactivity of this compound would be governed by its key functional groups.

Functional Group Modifications and Regioselectivity

The principal functional groups of this compound are the ketone, the aromatic ether groups (ethoxy and methoxy), and the aromatic ring itself. Chemical modifications would target these sites.

Ketone Carbonyl: The ketone is susceptible to nucleophilic addition and reduction. Reactions with reducing agents like sodium borohydride would yield the corresponding secondary alcohol.

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution. The positions for substitution would be directed by the existing ethoxy and methoxy groups, which are ortho-para directing. The regioselectivity would depend on the specific reagents and reaction conditions.

Ether Linkages: The ethoxy and methoxy groups are generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI) to form the corresponding phenols.

Investigation of Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies provide insight into how chemical reactions proceed, allowing for optimization of reaction conditions. For this compound, such studies could investigate:

Kinetics of Ketone Reduction: Analyzing the rate of reduction of the ketone under different conditions (reagent, solvent, temperature) would help elucidate the reaction mechanism.

Mechanism of Electrophilic Substitution: Investigating the regioselectivity and reaction rates of electrophilic aromatic substitution would provide information on the electronic effects of the substituent groups. Studies on related compounds, such as the aminolysis of substituted thionocarbonates, show that the rate of reaction is influenced by the electronic nature of substituents on the phenyl ring.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 4-(4-Ethoxy-3-methoxyphenyl)butan-2-one, each set of chemically non-equivalent protons generates a distinct signal. The chemical shift (δ) indicates the electronic environment, the integration corresponds to the number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons. The expected signals for this structure are detailed below.

| Predicted ¹H NMR Data for this compound | ||||

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1' (CH₃-C=O) | ~2.15 | Singlet (s) | - | 3H |

| H-3' (Ar-CH₂-CH₂) | ~2.75 | Triplet (t) | ~7.6 | 2H |

| H-4' (Ar-CH₂) | ~2.85 | Triplet (t) | ~7.6 | 2H |

| OCH₃ | ~3.82 | Singlet (s) | - | 3H |

| OCH₂CH₃ | ~4.05 | Quartet (q) | ~7.0 | 2H |

| OCH₂CH₃ | ~1.40 | Triplet (t) | ~7.0 | 3H |

| Ar-H | ~6.70 - 6.85 | Multiplet (m) | - | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Carbonyl carbons are typically found far downfield. libretexts.org The spectrum for this compound would be expected to show 12 distinct signals, corresponding to the 12 carbon atoms in its asymmetric structure.

| Predicted ¹³C NMR Data for this compound | |

| Assignment | Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~208.0 |

| Ar-C (Quaternary, C-OEt) | ~149.0 |

| Ar-C (Quaternary, C-OMe) | ~148.0 |

| Ar-C (Quaternary, C-CH₂) | ~133.0 |

| Ar-CH | ~120.5 |

| Ar-CH | ~113.0 |

| Ar-CH | ~112.5 |

| OCH₂CH₃ | ~64.5 |

| OCH₃ | ~56.0 |

| Ar-CH₂-C H₂ | ~45.0 |

| C H₃-C=O | ~30.0 |

| Ar-C H₂ | ~29.5 |

| OCH₂C H₃ | ~15.0 |

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (molecular formula C₁₂H₁₆O₃), HRMS can confirm this composition, distinguishing it from other isomers or compounds with the same nominal mass.

The calculated exact mass of the neutral molecule is 208.1099 Da. In HRMS analysis, the compound is typically observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

[M+H]⁺: Calculated m/z = 209.1172

[M+Na]⁺: Calculated m/z = 231.0992

Observing a peak at one of these high-resolution m/z values in an experimental spectrum would provide strong evidence for the proposed elemental formula. Further analysis of fragmentation patterns in the mass spectrum (MS/MS) could reveal characteristic losses, such as the loss of an acetyl group (CH₃CO•) or cleavage of the ethyl group from the ethoxy moiety, further corroborating the assigned structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Applications

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show several characteristic absorption bands that signify its key structural features.

| Predicted IR Absorption Bands for this compound | |

| Wavenumber (cm⁻¹) | Functional Group / Vibration |

| ~2970-2850 | C-H (Aliphatic) stretching |

| ~1715 | C=O (Ketone) stretching |

| ~1600, ~1515 | C=C (Aromatic ring) stretching |

| ~1260 | C-O (Aryl ether) stretching |

| ~1140 | C-O (Alkyl ether) stretching |

The most prominent peak would be the strong absorption around 1715 cm⁻¹, which is highly characteristic of the carbonyl (C=O) group in a ketone. chemicalbook.com Additional key absorptions confirm the presence of the aromatic ring and the two distinct C-O ether linkages.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems containing chromophores like aromatic rings and conjugated systems. The substituted benzene (B151609) ring in this compound acts as a chromophore. The ethoxy and methoxy (B1213986) substituents on the ring are auxochromes, which can shift the absorption maxima (λmax) to longer wavelengths. The spectrum, typically measured in a solvent like ethanol (B145695) or methanol, would be expected to show absorptions in the UV region characteristic of a substituted benzene derivative. This data is useful for confirming the presence of the aromatic system and for quantitative analysis.

X-Ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single, well-ordered crystal of the compound.

Currently, a search of the crystallographic literature does not indicate that the single-crystal X-ray structure of this compound has been determined. If a suitable crystal could be grown and analyzed, this technique would provide precise, unambiguous data on:

The exact atomic connectivity and molecular conformation.

Precise bond lengths and angles for every bond in the molecule.

Intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that dictate how the molecules pack together in the crystal lattice.

For structurally related compounds, such as certain chalcones and butenones, X-ray crystallography has been used to confirm molecular planarity and analyze intermolecular hydrogen bonding networks. nih.govresearchgate.net A similar analysis for the title compound would provide the ultimate confirmation of its structure.

Biological Activities and Mechanistic Investigations in Preclinical Models

In Vitro Pharmacological Profiling of 4-(4-Ethoxy-3-methoxyphenyl)butan-2-one

A diligent search of published studies did not yield specific data regarding the in vitro antimicrobial efficacy of this compound against bacterial strains, including those of the Burkholderia genus.

There is no available scientific literature detailing the antioxidant or free radical scavenging properties of this compound within cellular systems.

Information regarding the effects of this compound on enzyme activity or its binding affinity to specific biological receptors is not present in the available scientific literature.

No studies were found that investigated the effects of this compound in cell-based assays. Consequently, there is no available data on its impact on cell viability, proliferation, migration, or apoptosis.

The potential anti-inflammatory mechanisms of this compound in cellular models have not been reported in the scientific literature.

In Vivo Studies of this compound in Animal Models

A thorough search for in vivo research did not identify any studies conducted on this compound in animal models. Therefore, its pharmacological effects, efficacy, and mechanism of action in a whole-organism context remain uninvestigated.

Molecular Mechanism of Action Elucidation

Specific molecular targets for this compound have not been identified or validated in published research. The process of target identification and validation is a critical step in drug discovery, often involving techniques such as affinity chromatography, genetic screening, or computational modeling to pinpoint the proteins or pathways with which the compound interacts to exert its biological effects.

There is a lack of data from protein-ligand interaction studies and binding kinetics for this compound. Such studies, which include techniques like surface plasmon resonance, isothermal titration calorimetry, or X-ray crystallography, are essential for characterizing the physical interaction between a compound and its molecular target. These investigations provide valuable information on binding affinity, association and dissociation rates, and the specific amino acid residues involved in the interaction, all of which are currently unknown for this compound.

No studies have been published on the effects of this compound on gene expression or proteomic profiles in cellular or animal models. Transcriptomic and proteomic analyses are powerful tools for elucidating a compound's mechanism of action by revealing the downstream cellular pathways that are modulated upon treatment. The absence of this information further limits the understanding of the compound's biological activity at a molecular level.

Cellular Pathway Modulation (e.g., oxidative stress pathways, signaling cascades)

The biological activity of this compound and its analogs is closely tied to their ability to modulate various cellular pathways, particularly those related to oxidative stress and cellular signaling. Investigations into structurally similar compounds, such as Zingerone (B1684294) and Ethylzingerone, provide significant insights into these mechanisms.

Studies on Zingerone, the hydroxylated analog of the target compound, have demonstrated its capacity to attenuate oxidative stress. In a preclinical model of Parkinson's disease, Zingerone prevented dopamine (B1211576) reduction induced by 6-hydroxydopamine, not through direct antioxidant effects, but primarily by increasing systemic superoxide (B77818) dismutase activity. nih.gov Further research has shown that Zingerone can protect against kidney toxicity by reducing oxidative stress and inflammatory cytokines like IL-1β, IL-6, and TNF-α. Another analog, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has also been found to modulate redox signaling pathways, reducing oxidative stress by decreasing reactive oxygen metabolites and enhancing antioxidant capacity following exercise. nih.gov

More directly, the mode of action for Ethylzingerone, an isomer of the subject compound, has been characterized as multifactorial against Burkholderia species. cardiff.ac.uk Its activity involves several key cellular pathways:

Intracellular Oxidation: A primary mechanism of its bactericidal effect is the induction of intracellular oxidation. cardiff.ac.uk

Stress Response Mechanisms: Exposure to the compound triggers the stringent response, a global bacterial survival pathway. cardiff.ac.uk

Homeostasis and Permeability: The compound affects the homeostasis of intracellular pH and alters cellular permeability. cardiff.ac.uk

Damage and Repair: It causes damage to intracellular components and lipopolysaccharides, while also activating repair pathways for oxidized proteins, such as those involving methionine sulfoxide (B87167) reductase enzymes. cardiff.ac.uk

These findings suggest that this compound likely shares the ability to modulate oxidative stress pathways and interfere with fundamental cellular signaling cascades, making these promising areas for further mechanistic investigation.

Structure-Activity Relationship (SAR) of this compound and Its Analogs

The biological activity of phenolic compounds like this compound is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies, which compare the activities of structurally related compounds, are crucial for understanding the molecular features necessary for their pharmacological effects and for designing more potent and selective analogs.

Impact of Substituent Modifications on Biological Activity

Modifications to the substituents on the phenyl ring and the butanone side chain can significantly alter the physicochemical properties and biological activities of this class of compounds. nih.govmdpi.com The nature of the substituent—whether it is an electron-donating group (EDG) or an electron-withdrawing group (EWG)—can influence molecular interactions with biological targets. nih.gov

Comparing this compound with its close analogs illustrates the impact of these modifications:

Zingerone: This natural product features a hydroxyl group at the C4 position of the phenyl ring. The presence of this phenolic hydroxyl group is often critical for antioxidant activity.

Ethylzingerone: An isomer of the target compound, it has an ethoxy group at C3 and a hydroxyl group at C4. It is used as a preservative in cosmetics due to its antimicrobial activity. cardiff.ac.uknih.gov The position of the ethoxy and hydroxyl/methoxy (B1213986) groups influences the compound's properties and interactions.

Analogs with modified side chains: Changes to the alkyl side chain can also affect activity. For instance, the presence of an α,β-unsaturated ketone in related compounds can serve as a substrate for various synthetic reactions to produce bioactive heterocyclic compounds. nih.gov

| Compound Name | Structure | Key Substituent Differences |

|---|---|---|

| This compound |  | C4-Ethoxy, C3-Methoxy |

| Zingerone |  | C4-Hydroxy, C3-Methoxy |

| Ethylzingerone |  | C4-Hydroxy, C3-Ethoxy |

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. pharmacophorejournal.com A pharmacophore model can be developed from a set of known active compounds, even without knowledge of the target protein's structure.

For a molecule like this compound, a pharmacophore model could be constructed based on the structures of its active analogs, such as Zingerone and Ethylzingerone. This model would define the key features responsible for their activity, which might include:

An aromatic ring (R)

A hydrogen bond acceptor (A) (e.g., the ketone oxygen)

A hydrogen bond donor (D) (if a hydroxyl group is present, as in Zingerone)

Hydrophobic groups (H) (e.g., the ethyl/methyl groups and parts of the carbon skeleton)

Once developed, this 3D pharmacophore model can be used as a query to screen virtual compound libraries to identify novel and structurally diverse molecules that possess the desired features and are likely to exhibit similar biological activity. pharmacophorejournal.com Furthermore, such models can be integrated into 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies to predict the biological activities of new compounds and guide the rational design of more potent and selective ligands. pharmacophorejournal.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic properties of a molecule. These properties, in turn, govern its stability, reactivity, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are commonly used to predict molecular geometries, orbital energies, and reactivity descriptors.

While direct quantum chemical studies on 4-(4-Ethoxy-3-methoxyphenyl)butan-2-one are not extensively published, valuable insights can be drawn from studies on structurally similar compounds, such as 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone). For Raspberry Ketone, DFT calculations have been used to analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

Analysis of Raspberry Ketone revealed a HOMO-LUMO energy separation of approximately 7.8 eV in an aqueous environment, indicating moderate chemical reactivity. nih.gov The calculations also identified likely sites for chemical reactions: the carbonyl carbon is prone to nucleophilic attack, while the benzene (B151609) ring is susceptible to electrophilic addition. nih.gov For this compound, the presence of the electron-donating ethoxy group, in addition to the methoxy (B1213986) group, would be expected to increase the electron density of the aromatic ring, potentially making it more susceptible to electrophilic substitution compared to analogs with less electron-rich rings.

Table 1: Calculated Reactivity Descriptors for a Structural Analog Data based on studies of 4-(4-hydroxyphenyl)butan-2-one.

| Descriptor | Calculated Value | Implication |

| HOMO-LUMO Gap | ~7.8 eV | Moderate chemical stability and reactivity. nih.gov |

| Site of Nucleophilic Attack | Carbonyl Carbon | Indicates susceptibility to reactions with nucleophiles. nih.gov |

| Site of Electrophilic Attack | Phenyl Ring | Suggests the ring is the reactive site for electrophiles. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of a molecule's conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor.

For a flexible molecule like this compound, which possesses several rotatable single bonds, MD simulations can map its conformational landscape. This involves identifying low-energy, stable conformations that the molecule is likely to adopt. Understanding the preferred three-dimensional shapes is crucial, as a molecule's conformation often dictates its ability to bind to a biological target. In studies of similar chalcone-salicylate hybrid compounds, MD simulations have been used to assess the stability of the ligand-receptor complex over time. semanticscholar.org Key parameters, such as the Root Mean Square Deviation (RMSD) of the atoms, are monitored. A stable RMSD value over the simulation period (e.g., several nanoseconds) suggests that the ligand remains securely bound within the receptor's active site. semanticscholar.org

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

The process involves computationally placing the ligand, this compound, into the binding site of a target protein. An algorithm then samples numerous possible conformations and orientations of the ligand, calculating a "docking score" for each. This score, often expressed in units of energy (e.g., kcal/mol), estimates the binding free energy, with more negative values indicating a stronger, more favorable interaction. semanticscholar.org

Docking studies on analogous compounds have demonstrated this principle. For instance, a chalcone (B49325) analogue docked into the estrogen receptor α (ERα) showed a binding free energy of -6.32 kcal/mol. semanticscholar.org Such studies also reveal specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the receptor. For this compound, the ether oxygens and the ketone oxygen could act as hydrogen bond acceptors, while the aromatic ring and alkyl chain could form hydrophobic and van der Waals interactions, contributing to binding affinity. scielo.org.mx

Table 2: Illustrative Molecular Docking Results Against a Hypothetical Receptor This data is hypothetical and for illustrative purposes only.

| Ligand | Docking Score (kcal/mol) | Key Predicted Interactions |

| This compound | -7.5 | Hydrogen bond with SER-121, Hydrophobic interaction with LEU-85 |

| Reference Inhibitor | -8.2 | Hydrogen bond with SER-121, Pi-Pi stacking with PHE-210 |

| Zingerone (B1684294) (Analog) | -6.9 | Hydrogen bond with SER-121 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By building a mathematical model, QSAR can predict the activity of new, unsynthesized molecules.

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., enzyme inhibition) would be required. For each compound, a set of numerical descriptors is calculated. These can include:

Constitutional descriptors: Molecular weight, number of atoms.

Topological descriptors: Describing atomic connectivity.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment.

3D-descriptors: Molecular shape and surface area.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed activity. The resulting model can then be used to predict the activity of new analogs of this compound before they are synthesized, saving time and resources.

Virtual Screening Approaches for Analog Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This process can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target receptor. A large database of compounds is computationally docked into the receptor's active site, and the molecules are ranked based on their docking scores. This approach would be suitable if the target protein for this compound is known.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the receptor is unknown, LBVS can be used. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Starting with the structure of an active compound like this compound, a search is performed on chemical databases to find molecules with similar shapes, sizes, or pharmacophoric features (the spatial arrangement of essential interaction points, such as hydrogen bond donors/acceptors and hydrophobic regions). For example, a pharmacophore model could be built based on its aromatic ring, ketone, and ether groups to find novel analogs. preprints.org

Both approaches can efficiently screen millions of compounds to select a smaller, more manageable number for further experimental testing, accelerating the discovery of new and potentially more potent analogs.

Advanced Analytical Methodologies for Research and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification in Research

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantification of non-volatile to semi-volatile compounds like 4-(4-ethoxy-3-methoxyphenyl)butan-2-one. Reversed-phase (RP) HPLC is particularly well-suited for this purpose, offering high resolution and sensitivity.

In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase, such as a C18 column, using a polar mobile phase. The separation mechanism relies on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape, provides effective separation. sielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the aromatic ring of the compound exhibits strong absorbance.

For purity assessment, the chromatogram is analyzed for the presence of extraneous peaks, and the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. For quantification in research samples, a calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of this compound in an unknown sample is then determined by comparing its peak area to the calibration curve. This approach is fundamental in pharmacokinetic studies and for monitoring the compound in various experimental systems. sielc.com

Table 1: Illustrative RP-HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~280 nm (based on UV absorbance of the phenyl group) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is highly applicable for analyzing volatile impurities, synthetic byproducts, or degradation products. The characteristic odor and flavor of related natural compounds, such as zingerone (B1684294) in ginger, are often due to a complex mixture of volatile oils where GC-MS is the primary analytical tool. scienceopen.comresearchgate.net

For direct analysis of compounds with functional groups like ketones, derivatization is often employed to increase volatility and thermal stability. researchgate.netlibretexts.org Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can react with the ketone group to form a more volatile oxime derivative, which is readily analyzed by GC. nih.govresearchgate.net This approach significantly enhances sensitivity, especially when using an electron-capture detector (ECD) or mass spectrometry in negative chemical ionization (NCI) mode. nih.gov

In GC-MS, compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification by comparison to spectral libraries. researchgate.net This makes GC-MS invaluable for identifying unknown volatile components in a sample containing this compound.

Table 2: Typical GC-MS Parameters for Volatile Analysis Related to this compound

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 50 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-500 m/z |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for analyzing complex mixtures and identifying metabolites of this compound in biological matrices. nih.gov This technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. mdpi.commdpi.comprotocols.io

Following administration to a biological system, a parent compound like this compound can undergo various metabolic transformations (e.g., hydroxylation, demethylation, glucuronidation). LC-MS/MS is ideally suited to detect and identify these metabolites, even at very low concentrations. nih.govresearchgate.net The initial LC separation isolates the parent compound and its metabolites from endogenous matrix components. The eluent is then introduced into the mass spectrometer.

In the first stage of mass spectrometry (MS1), the precursor ions (the molecular ions of the parent compound and potential metabolites) are selected. These selected ions are then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). The specific transition from a precursor ion to its product ions (known as Multiple Reaction Monitoring or MRM) provides an exceptionally high degree of selectivity and sensitivity for quantification. For identification, the fragmentation pattern of a suspected metabolite provides structural clues that help elucidate its chemical structure. mdpi.com

Table 3: Hypothetical Metabolite Identification of this compound using LC-MS/MS

| Compound | Proposed Metabolic Reaction | Precursor Ion (m/z) [M+H]⁺ | Key Product Ions (m/z) |

|---|---|---|---|

| Parent Compound | - | 209.12 | 167, 139 |

| Metabolite 1 | O-de-ethylation | 181.09 | 139, 121 |

| Metabolite 2 | Hydroxylation of phenyl ring | 225.11 | 183, 155 |

| Metabolite 3 | Reduction of ketone | 211.14 | 193, 167 |

Advanced Sample Preparation Techniques for Biological Matrices

The accurate analysis of this compound in biological matrices such as plasma, urine, or tissue homogenates is critically dependent on the sample preparation step. The primary goals of sample preparation are to remove interfering substances (like proteins and salts), concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. bioanalyticalresearch.com

Protein Precipitation (PPT) : This is one of the simplest methods, where a large excess of an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to the sample (e.g., plasma) to denature and precipitate proteins. bioanalyticalresearch.comphenomenex.combiosyn.com After centrifugation, the supernatant containing the analyte is collected for analysis. While fast and straightforward, it may result in a less clean sample compared to other techniques. mdpi.com

Liquid-Liquid Extraction (LLE) : LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility. idaho.gov By adjusting the pH of the aqueous phase, the charge state of the analyte can be modified to enhance its partitioning into the organic layer. This method provides a cleaner extract than PPT but is more labor-intensive and uses larger volumes of organic solvents. oup.comresearchgate.netoup.com

Solid-Phase Extraction (SPE) : SPE is a highly versatile and efficient technique that can provide very clean extracts and high analyte concentration. mdpi.com The sample is loaded onto a cartridge packed with a solid sorbent. Interfering components are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent. ugm.ac.id Sorbents can be chosen based on the analyte's properties, such as reversed-phase (C8 or C18), normal-phase, or ion-exchange. researchgate.netmdpi.com Supported Liquid Extraction (SLE) is a related technique that uses an inert solid support, acting as an enhanced form of LLE with better reproducibility. acs.org

Table 4: Comparison of Sample Preparation Techniques for Biological Matrices

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Protein denaturation by solvent/acid | Fast, simple, inexpensive | Less clean extract, potential for matrix effects |

| Liquid-Liquid Extraction (LLE) | Differential partitioning between immiscible liquids | Cleaner extracts than PPT, high recovery | Labor-intensive, large solvent use, emulsion formation |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent followed by selective elution | High selectivity, very clean extracts, high concentration factor, automatable | Higher cost, requires method development |

Method Validation and Standardization for Research Applications

For research findings to be considered reliable and reproducible, the analytical methods used must be properly validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netresearchgate.nettandfonline.comcuni.cz Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international guidelines such as those from the International Council for Harmonisation (ICH) provide frameworks for validation. fda.govhhs.goviqvia.combioanalysis-zone.comfda.goveuropa.euich.orgduyaonet.combiopharminternational.com

Key validation parameters for chromatographic methods include: amsbiopharma.comtandfonline.com

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range : The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies of spiked samples.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision).

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

Standardization through the use of certified reference materials and the implementation of system suitability tests ensures that the analytical system is performing correctly before and during the analysis of research samples. researchgate.net

Potential Research Applications and Future Directions

Role as a Chemical Probe in Biological Research

As a structurally defined small molecule, 4-(4-Ethoxy-3-methoxyphenyl)butan-2-one is a candidate for use as a chemical probe to investigate various biological pathways. Its structural similarity to ethylzingerone, which has demonstrated antifungal and antibacterial properties, suggests its potential utility in studying microbial processes.

Research on ethylzingerone (4-(3-ethoxy-4-hydroxyphenyl)butan-2-one) has revealed that its antifungal activity against Candida albicans involves interference with the biosynthesis of aromatic amino acids. Specifically, transcript profiling and chemogenomic analyses indicated that exposure to ethylzingerone leads to an upregulation of genes involved in amino acid biosynthesis and pathways related to chemical detoxification and oxidative stress response. This suggests that this compound could be employed as a probe to further elucidate the intricacies of these microbial metabolic and stress-response pathways.

Furthermore, studies on ethylzingerone's antibacterial action against Burkholderia species have pointed to a multifactorial mode of action that includes the induction of intracellular oxidation. This positions this compound as a potential tool for investigating oxidative stress and its downstream effects in bacteria, contributing to a deeper understanding of microbial cell death mechanisms.

| Potential as a Chemical Probe | Inferred from Analogue | Biological Pathway |

| Antifungal Mechanism Studies | Ethylzingerone | Aromatic Amino Acid Biosynthesis |

| Antibacterial Mechanism Studies | Ethylzingerone | Intracellular Oxidation, Stress Response |

| Anti-inflammatory Research | Zingerone (B1684294) | Modulation of Inflammatory Mediators |

| Antioxidant Pathway Analysis | Zingerone | Free Radical Scavenging |

Application as a Synthetic Building Block in Medicinal Chemistry

The molecular scaffold of this compound makes it a valuable synthetic building block in the field of medicinal chemistry for the development of novel therapeutic agents. The synthesis of various zingerone analogues has been a strategy to explore and enhance the biological activities of the parent compound. The ethoxy group in this compound offers a point for further chemical modification, allowing for the creation of a library of new derivatives.

The development of ethylzingerone as a cosmetic preservative highlights the successful application of such synthetic modifications. By altering the structure of zingerone, researchers were able to produce a compound with a broad antimicrobial spectrum and a favorable environmental profile. This demonstrates the potential of using this compound as a starting material to design new molecules with tailored properties, such as improved efficacy, reduced toxicity, or enhanced bioavailability.

The core structure is present in compounds that have been investigated for a range of activities, including anti-inflammatory, antioxidant, and anticancer effects, primarily based on the extensive research into zingerone. This provides a strong rationale for its use in the synthesis of novel candidates for drug discovery programs targeting these therapeutic areas.

| Analogue/Derivative | Synthetic Application | Potential Therapeutic Area |

| Ethylzingerone | Development of a novel preservative | Antimicrobial |

| Zingerone Analogues | Creation of libraries for screening | Anti-inflammatory, Antioxidant, Anticancer |

Emerging Research Areas and Unexplored Biological Activities

While the primary research on close analogues of this compound has focused on its antimicrobial properties for preservative applications, several other research avenues remain largely unexplored. The broad-spectrum biological activities of zingerone suggest that its ethoxylated derivative could possess a wider range of pharmacological effects.

Emerging research on zingerone has delved into its potential in areas such as neuroprotection, management of metabolic disorders, and as an adjunct in cancer therapy. Given that structural modifications can significantly impact biological activity, this compound may exhibit unique or enhanced effects in these emerging fields. For instance, the increased lipophilicity due to the ethyl group might influence its ability to cross the blood-brain barrier, making it an interesting candidate for neurological research.

Furthermore, the antifungal mechanism of ethylzingerone, which targets amino acid biosynthesis, could be explored in the context of other pathogens or even in cancer cells, which often have altered metabolic dependencies. The potential for this compound to modulate cellular metabolism opens up new avenues for investigation beyond its role as a simple antimicrobial agent.

Challenges and Opportunities in Further Academic Research

The primary challenge in advancing the academic research on this compound is the current lack of direct studies on this specific molecule. Much of its potential is inferred from its analogues, which, while informative, does not replace the need for direct experimental validation. A significant opportunity, therefore, lies in the systematic evaluation of its biological activities.

A key opportunity is presented by the need for new and safer antimicrobial agents, driven by the increasing concerns over the safety and microbial resistance associated with existing preservatives. The successful development of ethylzingerone as an eco-friendly cosmetic preservative with a good safety profile paves the way for similar investigations into its isomer, this compound.

Further research should focus on a head-to-head comparison of the biological activities of this compound with zingerone and ethylzingerone. This would help to elucidate the impact of the position of the ethoxy group on its efficacy and mechanism of action. Opportunities also exist in exploring its potential in synergistic combinations with other active compounds, a common strategy in both pharmaceutical and cosmetic formulations. The synthesis of a focused library of derivatives with modifications at various positions of the molecule could also unlock new biological functions and lead to the development of novel research tools or therapeutic leads.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 4-(4-Ethoxy-3-methoxyphenyl)butan-2-one, and how can data inconsistencies be resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying substitution patterns on the phenyl ring and ketone position. For crystallographic confirmation, X-ray diffraction using programs like SHELXL (for small-molecule refinement) is recommended . Discrepancies in spectral data (e.g., unexpected coupling constants) should be cross-validated via high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy to rule out impurities or tautomeric forms.

Q. What synthetic routes are established for this compound, and what are their yield benchmarks?

- Methodological Answer : A common approach involves catalytic hydrogenation of the α,β-unsaturated precursor, 4-(4-Ethoxy-3-methoxyphenyl)-3-buten-2-one, using palladium on carbon (Pd/C) under hydrogen atmosphere, achieving ~80% yield . Alternative routes include enzymatic reduction using immobilized ene reductases (ERs) with cofactor recycling systems (e.g., glucose dehydrogenase), though yields may vary depending on enzyme stability and substrate loading .

Advanced Research Questions

Q. How can cofactor-dependent enzymatic systems be optimized for synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer : Immobilizing enzymes like ERs on functionalized supports (e.g., poplar powder) enhances cofactor (NAD+/NADH) recycling efficiency. A continuous flow system with incremental substrate addition (e.g., 50 μM increments) can maintain enzyme activity for >56 hours . To improve enantioselectivity, screen chiral ligands or employ directed evolution of enzymes to tailor active-site geometry.

Q. What challenges arise in copolymerizing this compound-derived monomers, and how can molecular weight dispersity be minimized?

- Methodological Answer : Radical polymerization of methacrylated derivatives (e.g., 4-(4-methacryloyloxyphenyl)butan-2-one) often results in broad dispersity (Đ >1.5) due to steric hindrance from the phenyl group. Using green solvents like diethyl carbonate and optimizing initiator concentrations (e.g., AIBN at 1 mol%) can improve control. Copolymerization with flexible monomers (e.g., lauryl methacrylate) reduces glass transition temperature (Tg) but requires stoichiometric balancing to avoid phase separation .

Q. How does the substitution pattern (ethoxy vs. methoxy) on the phenyl ring influence bioactivity in antimicrobial formulations?

- Methodological Answer : The ethoxy group at the 4-position enhances lipid solubility, improving membrane penetration in antimicrobial assays. Comparative studies with 4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one show synergistic effects when combined with quaternary ammonium compounds, likely due to disrupted microbial membrane integrity . Replace the 3-methoxy group with bulkier substituents (e.g., isopropoxy) to evaluate steric effects on minimal inhibitory concentration (MIC).

Data Analysis and Contradictions

Q. How should researchers address conflicting catalytic efficiency data in hydrogenation reactions of 4-(4-Ethoxy-3-methoxyphenyl)-3-buten-2-one?

- Methodological Answer : Discrepancies in catalyst performance (e.g., Pd/C vs. Raney Ni) may arise from substrate purity or solvent polarity. Pre-treat substrates with activated charcoal to remove inhibitors. Use gas chromatography (GC) to monitor intermediate byproducts and adjust H₂ pressure (1–3 atm) to favor ketone formation over over-reduction .

Q. What factors explain variability in Tg values for polymers derived from this compound?

- Methodological Answer : Tg differences (e.g., 70°C vs. 83°C in homopolymers) correlate with molecular weight (Mn) and side-chain rigidity. Use gel permeation chromatography (GPC) to verify Mn and employ annealing protocols to minimize residual solvent effects. For copolymers, differential scanning calorimetry (DSC) can identify miscibility gaps impacting Tg .

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Refer to IFRA standards for structurally related phenylbutanones, which recommend limits on dermal exposure (e.g., ≤0.1% in leave-on cosmetics). Use fume hoods for synthesis and storage, and consult RIFM safety assessments for toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.